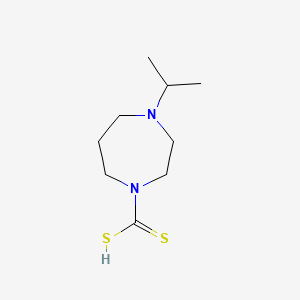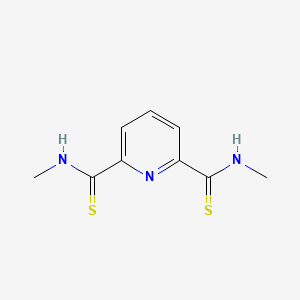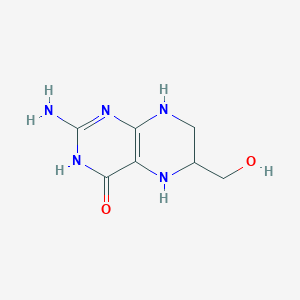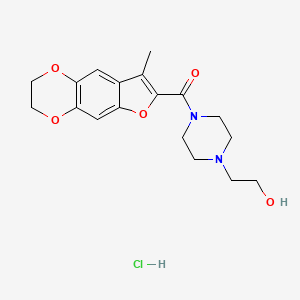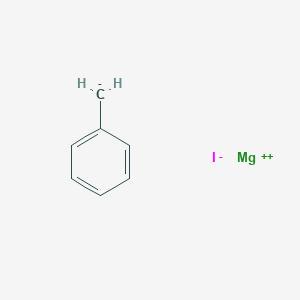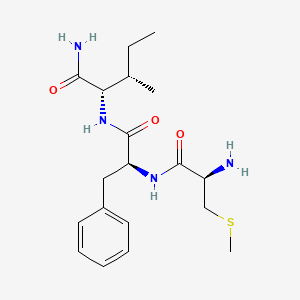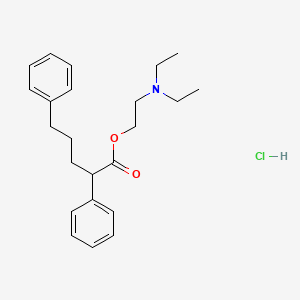
2-Diethylaminoethyl 2,5-diphenylvalerate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diethylaminoethyl 2,5-diphenylvalerate hydrochloride typically involves the esterification of 2,5-diphenylvaleric acid with 2-diethylaminoethanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) is common .
化学反応の分析
Types of Reactions
2-Diethylaminoethyl 2,5-diphenylvalerate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or amides.
科学的研究の応用
2-Diethylaminoethyl 2,5-diphenylvalerate hydrochloride is extensively used in scientific research due to its ability to inhibit cytochrome P450 enzymes. Some of its applications include:
Chemistry: Used as a tool to study enzyme inhibition and drug metabolism.
Biology: Employed in studies involving enzyme kinetics and metabolic pathways.
Medicine: Investigated for its potential to modulate drug metabolism and reduce drug-drug interactions.
Industry: Utilized in the development of new pharmaceuticals and in the study of drug safety and efficacy.
作用機序
The primary mechanism of action of 2-Diethylaminoethyl 2,5-diphenylvalerate hydrochloride involves the inhibition of cytochrome P450 enzymes. It binds to the active site of these enzymes, preventing the metabolism of substrates. This inhibition can lead to increased plasma concentrations of drugs and other compounds metabolized by cytochrome P450 enzymes .
類似化合物との比較
Similar Compounds
2,2-Diphenylpropylethanol (SKF-Alcohol): A derivative that lacks the ethylamine moiety and is a selective inhibitor of CYP2C9.
2,2-Diphenylpropylacetic acid (SKF-Acid): Another derivative that selectively inhibits CYP2C9 without forming a metabolic intermediate complex.
Uniqueness
2-Diethylaminoethyl 2,5-diphenylvalerate hydrochloride is unique due to its broad-spectrum inhibition of multiple cytochrome P450 enzymes, including CYP2B6, CYP2C9, CYP2C19, CYP2D6, and CYP3A. This broad inhibition profile makes it a valuable tool in drug metabolism studies .
特性
CAS番号 |
35047-67-7 |
|---|---|
分子式 |
C23H32ClNO2 |
分子量 |
390.0 g/mol |
IUPAC名 |
2-(diethylamino)ethyl 2,5-diphenylpentanoate;hydrochloride |
InChI |
InChI=1S/C23H31NO2.ClH/c1-3-24(4-2)18-19-26-23(25)22(21-15-9-6-10-16-21)17-11-14-20-12-7-5-8-13-20;/h5-10,12-13,15-16,22H,3-4,11,14,17-19H2,1-2H3;1H |
InChIキー |
YLMKFVHTTDHIMQ-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CCOC(=O)C(CCCC1=CC=CC=C1)C2=CC=CC=C2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


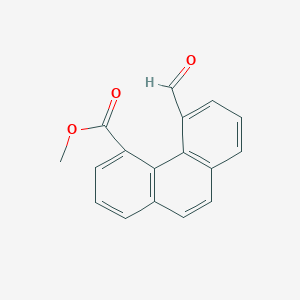

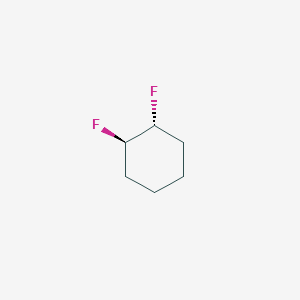
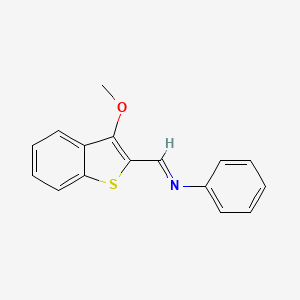
![2-[1-Methyl-5-(4-methylbenzoyl)-1H-pyrrol-2-yl]acetamide](/img/structure/B14676809.png)

